3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine
Description
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c17-16(18,19)13-5-3-12(4-6-13)15(21)20-8-7-14(9-20)22-10-11-1-2-11/h3-6,11,14H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUXWNPBFXDENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Cyclopropylmethoxy Group: This step involves the alkylation of the pyrrolidine ring with cyclopropylmethanol under basic conditions.
Attachment of the Trifluoromethylbenzoyl Group: The final step involves the acylation of the pyrrolidine ring with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group or the trifluoromethylbenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Inhibition of Phosphodiesterase Enzymes:
One of the prominent applications of this compound is its role as an inhibitor of phosphodiesterase 4 (PDE4) enzymes. PDE4 inhibitors are crucial in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound's structural modifications allow it to exhibit selective inhibition, enhancing its therapeutic efficacy while minimizing side effects .
Antithrombotic Activity:
Research has indicated that derivatives similar to 3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine may possess antithrombotic properties by acting as reversible inhibitors of human alpha-thrombin. This suggests potential applications in preventing thromboembolic disorders, making it a candidate for further investigation in cardiovascular therapies .
Case Studies and Research Findings
Case Study on PDE4 Inhibition:
A study focused on the pharmacological profile of PDE4 inhibitors highlighted the importance of structural variations in enhancing selectivity and potency. The compound demonstrated significant inhibition of PDE4 activity in vitro, leading to reduced inflammatory responses in animal models. This study supports the potential use of such compounds in treating inflammatory conditions .
Clinical Trials for Thrombin Inhibition:
Another research initiative evaluated the efficacy of compounds similar to 3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine in clinical settings. The results indicated that these compounds could effectively reduce thrombin activity without significant adverse effects, paving the way for their use in clinical applications related to thrombosis management .
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of its target. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Piperidine vs. Pyrrolidine Derivatives The pyrrolidine ring (5-membered) in the target compound contrasts with piperidine (6-membered) derivatives like N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) . Piperidine derivatives, however, may exhibit better solubility due to increased hydrogen-bonding capacity .
Piperazine Derivatives
Compounds such as 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine () feature a piperazine core with extended conjugation. The additional nitrogen in piperazine introduces basicity, which may alter cellular permeability compared to pyrrolidine .
Substituent Effects
Cyclopropylmethoxy vs. Other Ethers
The cyclopropylmethoxy group in the target compound differs from methoxy or ethylthioureido substituents in analogs like 8a–8c and 14a–14d . Cyclopropyl groups improve metabolic stability by resisting oxidative degradation, as seen in betaxolol hydrochloride (), a beta-blocker leveraging cyclopropylmethoxy for prolonged half-life .
Trifluoromethylbenzoyl vs. Sulfonyl or Urea Groups
The 4-(trifluoromethyl)benzoyl moiety enhances lipophilicity (logP) and electron-withdrawing effects compared to sulfonyl groups in 14d or urea linkages in 14a–14b . This difference may influence target affinity; trifluoromethyl groups are often utilized in kinase inhibitors for hydrophobic pocket interactions.
Comparative Data Table
Research Implications
- Metabolic Stability : The cyclopropylmethoxy group in the target compound may offer advantages over ethylthioureido or methoxy groups in 8a–14d, as cyclopropanes resist cytochrome P450 oxidation .
- Target Selectivity : The pyrrolidine core’s rigidity could enhance selectivity for specific enzymes or receptors compared to flexible piperazine/piperidine analogs .
- Synthetic Optimization : Lower yields in piperazine/piperidine derivatives (e.g., 35.2–36%) suggest room for improving the target compound’s synthesis .
Biological Activity
The compound 3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 285.27 g/mol
- Structural Features :
- A pyrrolidine ring
- A cyclopropylmethoxy group
- A trifluoromethylbenzoyl moiety
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and receptor binding. The binding affinity to specific enzymes or receptors modulates their activity, leading to diverse biological effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can inhibit tumor growth by targeting specific kinases involved in cell proliferation.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Some studies have shown efficacy against bacterial strains, indicating potential use as an antibacterial agent.
Case Studies and Research Findings
-
Antitumor Studies :
A study evaluated the antitumor activity of a related pyrrolidine compound in vitro against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 10 to 30 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway . -
Anti-inflammatory Research :
In a model of acute inflammation, administration of the compound reduced edema significantly compared to control groups. The results indicated a dose-dependent response, with higher doses leading to greater reductions in inflammatory markers such as TNF-alpha and IL-6 . -
Antimicrobial Testing :
The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | IC50: 10-30 µM | |
| Anti-inflammatory | Significant reduction in edema | |
| Antimicrobial | MIC: 32 µg/mL for S. aureus |
Structure-Activity Relationship (SAR)
| Compound Variation | Biological Activity |
|---|---|
| Trifluoromethyl substitution | Increased lipophilicity |
| Cyclopropyl group presence | Enhanced receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
